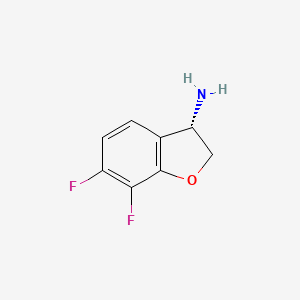![molecular formula C14H21N3O B11806908 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a pyrrolidine ring, which is further connected to a propanamide moiety. The presence of both amino and amide functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can yield the pyrrolidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidine ring with benzyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the reaction of the benzylpyrrolidine intermediate with acryloyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the amino and amide groups can form hydrogen bonds with active site residues. This compound can modulate the activity of its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-amino-N-[(3S)-1-phenylpyrrolidin-3-yl]propanamide: Similar structure but with a phenyl group instead of a benzyl group.
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11?,13-/m0/s1 |
InChIキー |
CYYISHHAQAKICG-YUZLPWPTSA-N |
異性体SMILES |
CC(C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2)N |
正規SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


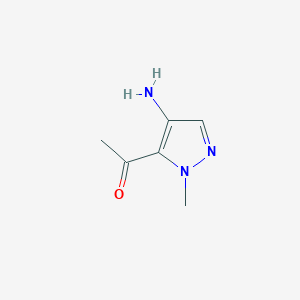
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
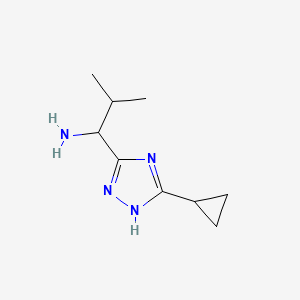
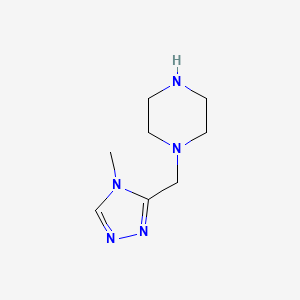
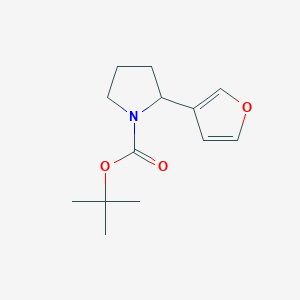
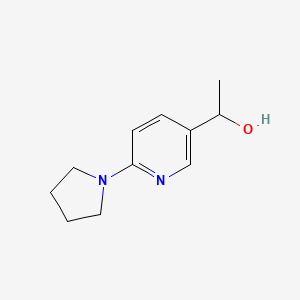

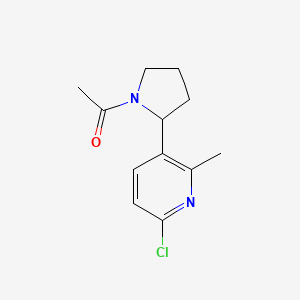
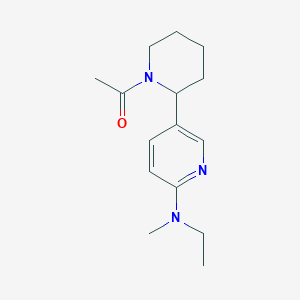
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
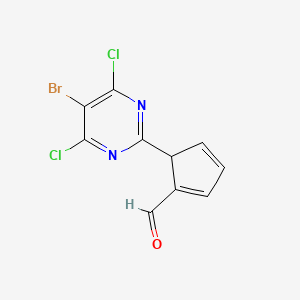
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)
